molecular formula C20H26N6O2 B6460577 4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one CAS No. 2549026-00-6

4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one

Numéro de catalogue: B6460577
Numéro CAS: 2549026-00-6
Poids moléculaire: 382.5 g/mol
Clé InChI: ZBBJWYLNMMELGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-{8-Cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one is a pyrido[2,3-d]pyrimidin-7-one derivative featuring a unique azetidine-piperazin-2-one pharmacophore. The core structure includes a cyclopentyl group at position 8, a methyl group at position 5, and a ketone at position 5. The azetidine ring at position 2 is linked to a piperazin-2-one moiety, distinguishing it from related compounds that typically employ piperazine or morpholine substituents .

Propriétés

IUPAC Name

8-cyclopentyl-5-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-13-8-18(28)26(14-4-2-3-5-14)19-16(13)9-22-20(23-19)25-10-15(11-25)24-7-6-21-17(27)12-24/h8-9,14-15H,2-7,10-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJWYLNMMELGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)N4CCNC(=O)C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

It is known to be an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell cycle regulation.

Cellular Effects

Given its role as an intermediate in the synthesis of palbociclib, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of palbociclib, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional differences from analogs are critical to its pharmacological profile. Below is a comparative analysis:

Structural Features and Substituent Analysis

Compound Name/ID 6-Substituent 2-Substituent Molecular Weight Key Structural Notes
Target Compound None Azetidin-3-yl-piperazin-2-one ~430–440* Conformationally rigid azetidine ring
6-Bromo-8-cyclopentyl-5-methyl analog () Bromo 4-Methylpiperazinyl-pyridinylamino Not reported Bromo as a potential leaving group
Palbociclib analog () Acetyl Piperazin-1-yl-pyridinylamino 447.5 Clinical CDK4/6 inhibitor; isethionate salt improves solubility
6-Vinyl derivative () Vinyl Piperazin-1-yl-pyridinylamino 431.53 Vinyl may enhance metabolic stability
4-Piperazinylphenylamino analog () Acetyl 4-(Piperazin-1-yl)phenylamino Not reported Extended conjugation for kinase binding

*Estimated based on analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s piperazin-2-one moiety introduces a polar ketone, likely enhancing aqueous solubility compared to piperazine-based analogs (e.g., ’s compound with MW 431.53) .
  • Metabolic Stability : Azetidine’s smaller ring size may reduce susceptibility to cytochrome P450-mediated metabolism compared to piperazine derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.